![molecular formula C9H11N3O B1517575 5-amino-2,3-dihydro-1H-indole-1-carboxamide CAS No. 1019534-31-6](/img/structure/B1517575.png)
5-amino-2,3-dihydro-1H-indole-1-carboxamide
Overview
Description
“5-amino-2,3-dihydro-1H-indole-1-carboxamide” is a chemical compound with the molecular formula C9H11N3O . It is a derivative of indole, a heterocyclic aromatic organic compound that has been widely studied for its potential biological activities .
Molecular Structure Analysis
The molecular structure of “5-amino-2,3-dihydro-1H-indole-1-carboxamide” is based on the indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The specific 3D structure of this compound can be viewed using specialized software .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-amino-2,3-dihydro-1H-indole-1-carboxamide” are not well-documented in the literature . Further studies would be needed to fully characterize these properties.
Scientific Research Applications
Role in Synthesis of Indole Derivatives
Indole derivatives, including “5-amino-2,3-dihydro-1H-indole-1-carboxamide”, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years for their potential in the treatment of various disorders .
Biologically Active Compounds
Indole derivatives are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . They show various biologically vital properties .
Antiviral Activity
Some indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported to have inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives also possess anti-inflammatory properties . This makes them useful in the treatment of conditions characterized by inflammation .
Anticancer Activity
Indole derivatives, including “5-amino-2,3-dihydro-1H-indole-1-carboxamide”, have shown promise in the treatment of cancer . They have been found to inhibit the growth of cancer cells and slow tumor progression .
Antioxidant Activity
Indole derivatives also exhibit antioxidant activity . This means they can neutralize harmful free radicals in the body, potentially preventing or slowing damage to cells .
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial properties . This makes them potentially useful in the treatment of various bacterial and fungal infections .
Antidiabetic Activity
Some indole derivatives have shown potential in the treatment of diabetes . They have been found to possess antidiabetic properties, making them a potential therapeutic option for this condition .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-amino-2,3-dihydroindole-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-7-1-2-8-6(5-7)3-4-12(8)9(11)13/h1-2,5H,3-4,10H2,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPBNLLSZZKGPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-2,3-dihydro-1H-indole-1-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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